molecular formula C10H12O2S B7874339 Methyl 2-(m-tolylthio)acetate CAS No. 190005-34-6

Methyl 2-(m-tolylthio)acetate

Cat. No.: B7874339
CAS No.: 190005-34-6
M. Wt: 196.27 g/mol
InChI Key: HWYAAFRARFOFHC-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is a member of the sulfide family and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(m-tolylthio)acetate can be synthesized through various methods. One common approach involves the reaction of m-tolylthiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(m-tolylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(m-tolylthio)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(m-tolylthio)acetate exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(p-tolylthio)acetate
  • Methyl 2-(o-tolylthio)acetate
  • Ethyl 2-(m-tolylthio)acetate

Uniqueness

Methyl 2-(m-tolylthio)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(3-methylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-4-3-5-9(6-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYAAFRARFOFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732745
Record name Methyl [(3-methylphenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190005-34-6
Record name Methyl [(3-methylphenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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